L-Arginine L-malate

Beschreibung

Eigenschaften

IUPAC Name |

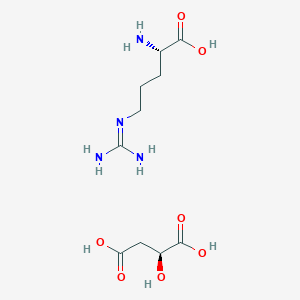

(2S)-2-amino-5-(diaminomethylideneamino)pentanoic acid;(2S)-2-hydroxybutanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N4O2.C4H6O5/c7-4(5(11)12)2-1-3-10-6(8)9;5-2(4(8)9)1-3(6)7/h4H,1-3,7H2,(H,11,12)(H4,8,9,10);2,5H,1H2,(H,6,7)(H,8,9)/t4-;2-/m00/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUFJTBOKWJYXPM-ZBRNBAAYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(C(=O)O)N)CN=C(N)N.C(C(C(=O)O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(C[C@@H](C(=O)O)N)CN=C(N)N.C([C@@H](C(=O)O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N4O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40240004 | |

| Record name | L-Arginine L-malate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40240004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93964-77-3 | |

| Record name | L-Arginine, (2S)-2-hydroxybutanedioate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=93964-77-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | L-Arginine L-malate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093964773 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-Arginine L-malate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40240004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | L-arginine L-malate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.091.708 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to L-Arginine L-malate: Chemical Structure, Properties, and Scientific Insights

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of L-Arginine L-malate, a salt formed from the essential amino acid L-arginine and the Krebs cycle intermediate, L-malic acid. This document delves into its chemical structure, physicochemical properties, synthesis, and purported mechanisms of action, offering valuable insights for its application in research and development.

Introduction: The Rationale for this compound

L-arginine is a conditionally essential amino acid that serves as a precursor for the synthesis of nitric oxide (NO), a critical signaling molecule in various physiological processes, including vasodilation, immune response, and neurotransmission.[1][2] L-malic acid, in its anionic form L-malate, is a key intermediate in the citric acid cycle (Krebs cycle), the central pathway for cellular energy production in the form of ATP.[3]

The combination of these two molecules into a single salt, this compound, is predicated on the hypothesis of a synergistic effect. The L-arginine component is intended to enhance nitric oxide production, while the L-malate component is proposed to support energy metabolism.[3] This dual-action potential has made this compound a compound of interest in the fields of sports nutrition and cardiovascular health.

Chemical Structure and Properties

This compound is a salt formed through an acid-base reaction between the basic amino acid L-arginine and the dicarboxylic acid L-malic acid.

Stereochemistry and Ionic Interaction

The designation "this compound" specifies the stereochemistry of both components. The "L" configuration in both the amino acid and the malic acid is crucial for their biological activity. The salt formation involves the protonation of the guanidinium group of L-arginine by a carboxylic acid group of L-malic acid, forming an ionic bond.

The IUPAC name for this compound is (2S)-2-amino-5-(diaminomethylideneamino)pentanoic acid; (2S)-2-hydroxybutanedioic acid.[3]

Caption: Ionic interaction between L-Arginine and L-Malate.

Physicochemical Properties

A comprehensive profile of the physicochemical properties of this compound is essential for its formulation and analysis. While data for the specific salt is limited, properties can be inferred from its components and available information.

| Property | Value | Source |

| CAS Number | 93964-77-3 | [3] |

| Molecular Formula | C₁₀H₂₀N₄O₇ | [3] |

| Molecular Weight | 308.29 g/mol | [3] |

| Appearance | White crystalline powder | [3][4] |

| Melting Point | 219 °C (decomposition) | [5] |

| Specific Rotation [α]D | +20.94° (c=8, 6 N HCl) | [5] |

| Solubility | Freely soluble in water. The solubility of L-arginine in water is 148.7 g/L at 20 °C.[6] The salt form with L-malic acid is also expected to have high water solubility. Very slightly soluble in ethanol; insoluble in ether.[6] | |

| pKa Values | L-arginine: pKa₁ (α-carboxyl) ≈ 2.17, pKa₂ (α-amino) ≈ 9.04, pKa₃ (guanidinium) ≈ 12.48. Recent studies suggest the pKa of the guanidinium group may be as high as 13.8.[7][8][9] L-malic acid: pKa₁ ≈ 3.4, pKa₂ ≈ 5.1. The pKa of the salt is not well-documented. |

Synthesis and Manufacturing

The synthesis of this compound involves the reaction of L-arginine and L-malic acid in an aqueous solution, followed by crystallization.

Manufacturing Process

A patented method describes the preparation of neutral this compound.[5] The general steps are as follows:

-

Dissolution: L-arginine (or its salt, such as L-arginine hydrochloride) is dissolved in water.

-

Acidification: L-malic acid is added to the L-arginine solution.

-

pH Adjustment: The pH of the mixture is adjusted to neutral (pH 7.0).

-

Concentration: The reaction mixture is concentrated under reduced pressure.

-

Crystallization: The concentrated solution is seeded with a crystal of this compound and cooled to induce crystallization. An anti-solvent like methanol may be added to enhance precipitation.[5]

-

Isolation and Drying: The precipitated crystals are collected by filtration, washed, and dried.

Caption: General synthesis workflow for this compound.

Quality Control

As of the current knowledge, there is no specific monograph for this compound in major pharmacopeias like the USP or EP. However, quality control would involve tests for the individual components and the salt. The United States Pharmacopeia (USP) provides a monograph for L-arginine, which specifies requirements for identification, assay (98.5%-101.5%), specific rotation, loss on drying, and limits for impurities.[10][11][12]

Analytical methods such as High-Performance Liquid Chromatography (HPLC) would be employed to simultaneously quantify L-arginine and L-malate to ensure the correct stoichiometric ratio in the final product.

Mechanism of Action

The proposed mechanism of action for this compound is a dual effect stemming from its constituent parts.

L-Arginine and Nitric Oxide Synthesis

L-arginine is the substrate for nitric oxide synthase (NOS) enzymes, which catalyze its conversion to L-citrulline and nitric oxide.[2][13] NO is a potent vasodilator and plays a crucial role in regulating blood flow and vascular tone.[13] By providing a substrate for NOS, L-arginine supplementation is intended to increase NO production.

Sources

- 1. Pharmacokinetics of intravenous and oral l-arginine in normal volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Role of L-Arginine in Nitric Oxide Synthesis and Health in Humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound CAS 93964-77-3 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 4. ingredientsonline.com [ingredientsonline.com]

- 5. US4420432A - Crystalline salt of basic L-amino acid with L-malic acid and process for the preparation thereof - Google Patents [patents.google.com]

- 6. L(+)-Arginine | 74-79-3 [chemicalbook.com]

- 7. Arginine: Its pKa value revisited - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Arginine: Its pKa value revisited - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. drugfuture.com [drugfuture.com]

- 11. uspbpep.com [uspbpep.com]

- 12. Arginine [doi.usp.org]

- 13. mdpi.com [mdpi.com]

Mechanism of action of L-Arginine L-malate

An In-Depth Technical Guide to the Mechanism of Action of L-Arginine L-Malate

Introduction

This compound is a molecular compound that combines the semi-essential amino acid L-Arginine with L-Malate, an intermediate of the citric acid cycle. This salt is designed to leverage the distinct yet complementary biochemical pathways of its constituent parts. L-Arginine is renowned as the primary substrate for endogenous nitric oxide (NO) synthesis, a critical signaling molecule in vasodilation and cardiovascular health.[1][2] L-Malate is a pivotal component of cellular energy metabolism, directly participating in the Krebs cycle to generate ATP.[3][4]

This technical guide offers a comprehensive examination of the discrete and synergistic mechanisms of action of this compound. It is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of how this compound functions at the molecular and cellular levels. We will dissect the individual roles of L-Arginine and L-Malate before postulating a synergistic model and providing robust experimental protocols for its validation.

Section 1: The L-Arginine Component - The Nitric Oxide Pathway

L-Arginine, a conditionally essential amino acid, serves a multitude of physiological roles, from protein synthesis to immune function.[5][6][7] However, its most prominent and well-researched function is as the sole biological precursor to nitric oxide (NO).[1][8]

The synthesis of NO from L-Arginine is an enzymatic reaction catalyzed by the Nitric Oxide Synthase (NOS) family of enzymes.[9] This conversion takes place in the endothelium, the inner lining of blood vessels, and is fundamental for cardiovascular function.[2][9] The reaction consumes L-Arginine and molecular oxygen to produce NO and L-Citrulline as a co-product.[1][9]

Once synthesized, NO acts as a potent signaling molecule. It diffuses from the endothelial cells into the adjacent smooth muscle cells, where it activates the enzyme soluble guanylate cyclase (sGC). This activation leads to an increase in cyclic guanosine monophosphate (cGMP), which in turn initiates a signaling cascade that results in the relaxation of the smooth muscle. This process, known as vasodilation, widens the blood vessels, leading to several key physiological effects:

-

Improved Blood Flow: Vasodilation enhances the circulation of blood, oxygen, and nutrients to tissues throughout the body.[1][9]

-

Blood Pressure Regulation: By reducing vascular resistance, NO helps maintain healthy blood pressure levels.[7][10][11]

-

Support for Cardiovascular Health: Chronic NO production is essential for endothelial health and can help mitigate conditions like hypertension and atherosclerosis.[1]

The L-Citrulline produced during this reaction is not a terminal byproduct. It can be recycled back into L-Arginine in the kidneys, creating a sustained pathway for NO production.[9] This recycling mechanism underscores the body's intricate system for maintaining NO bioavailability.

Caption: The L-Arginine to Nitric Oxide (NO) signaling pathway.

Section 2: The L-Malate Component - Cellular Energy & Redox Balance

L-Malate is a dicarboxylic acid that serves as a critical intermediate in the Tricarboxylic Acid (TCA) cycle, also known as the Krebs cycle.[12][13][14] This metabolic pathway is the central hub of cellular respiration, occurring within the mitochondrial matrix of eukaryotic cells.[13]

Malate's primary roles in cellular metabolism include:

-

Energy Production (ATP Synthesis): In the final step of the TCA cycle, L-Malate is oxidized to oxaloacetate by the enzyme malate dehydrogenase.[13][15] This reaction reduces NAD+ to NADH. The generated NADH is a crucial electron carrier that donates its electrons to the electron transport chain (ETC), driving oxidative phosphorylation and leading to the synthesis of a significant amount of ATP.[12]

-

The Malate-Aspartate Shuttle: Malate is a key component of the malate-aspartate shuttle, a complex mechanism that transports reducing equivalents (in the form of NADH) from the cytosol into the mitochondria.[3][4][16] This is vital because NADH generated during glycolysis in the cytosol cannot directly cross the inner mitochondrial membrane. The shuttle ensures that the energy potential of cytosolic NADH is captured by the mitochondrial ETC for maximal ATP yield.[12]

-

Anaplerotic Reactions: Malate can serve an anaplerotic role, meaning it can replenish TCA cycle intermediates that may have been diverted for other biosynthetic processes, ensuring the cycle's continuous operation.[12]

-

Antioxidant Effects: Studies have shown that L-Malate can exhibit antioxidant properties. It has been observed to reduce the accumulation of reactive oxygen species (ROS) and enhance the activity of endogenous antioxidant enzymes such as superoxide dismutase (SOD) and glutathione peroxidase (GPx).[17][18] This action helps protect cells from oxidative stress.

Caption: Role of L-Malate in the TCA Cycle and Malate-Aspartate Shuttle.

Section 3: The Synergistic Mechanism of this compound

The combination of L-Arginine and L-Malate in a single compound is predicated on a compelling biochemical synergy. The synthesis of nitric oxide via NOS is an energy-intensive process that requires ATP. The proposed synergistic mechanism is that the L-Malate component directly fuels cellular energy production, thereby optimizing the conditions for the L-Arginine component to be efficiently converted into nitric oxide.

This synergy can be conceptualized as a positive feedback loop:

-

Energy Support for NO Synthesis: L-Malate enters the mitochondria and participates in the TCA cycle, boosting the production of NADH and subsequently ATP.[4][12] This increased availability of ATP provides the necessary energy for the NOS enzyme to function optimally.

-

Enhanced Substrate Delivery: The resulting increase in NO production from L-Arginine leads to enhanced vasodilation and improved blood flow.[1][9]

-

Positive Feedback: This improved circulation more efficiently delivers substrates—including L-Arginine and L-Malate themselves, as well as oxygen—to the cells, further supporting both energy metabolism and NO synthesis.

While direct studies on "this compound" are emerging, research on combinations like L-Arginine and Citrulline Malate supports this hypothesis.[19][20] Malate is noted for its role in increasing energy production and attenuating lactic acid, while L-Arginine and its precursor L-Citrulline enhance NO bioavailability.[20] This suggests that combining an NO precursor with a key TCA cycle intermediate is a rational strategy for maximizing physiological benefit.

Caption: Proposed synergistic action of L-Arginine and L-Malate.

Section 4: Experimental Protocols for Mechanistic Validation

To validate the proposed mechanisms of action, a series of robust, self-validating in vitro experiments are essential. The following protocols are designed to quantify the distinct and combined effects of L-Arginine and L-Malate.

Protocol 1: In Vitro Nitric Oxide Production Assay using Griess Reagent

Objective: To quantify the production of nitric oxide in a relevant cell line (e.g., Human Umbilical Vein Endothelial Cells - HUVECs) following treatment with L-Arginine, L-Malate, and this compound.

Causality & Rationale: HUVECs are a gold-standard model for studying endothelial function. The Griess assay is a reliable colorimetric method for measuring nitrite (a stable breakdown product of NO), which serves as a direct proxy for NO production. By comparing the effects of individual components versus the combined compound, we can directly test the synergy hypothesis.

Methodology:

-

Cell Culture: Culture HUVECs in EGM™-2 Endothelial Cell Growth Medium-2 until 80-90% confluency in 24-well plates.

-

Starvation: Prior to treatment, replace the growth medium with a low-serum basal medium for 4 hours to reduce background NO levels.

-

Treatment: Prepare treatment solutions in basal medium:

-

Vehicle Control (basal medium)

-

L-Arginine (e.g., 1 mM)

-

L-Malate (e.g., 5 mM)

-

This compound (equimolar concentrations to the individual treatments)

-

Positive Control (e.g., Bradykinin, a known NO stimulator)

-

-

Incubation: Remove starvation medium and add 500 µL of the respective treatment solutions to the wells. Incubate for 24 hours at 37°C, 5% CO₂.

-

Sample Collection: After incubation, collect 100 µL of the conditioned medium from each well.

-

Griess Assay:

-

Add 50 µL of Sulfanilamide solution to 50 µL of each sample/standard in a 96-well plate. Incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of NED (N-(1-naphthyl)ethylenediamine) solution. Incubate for another 10 minutes.

-

Measure absorbance at 540 nm using a microplate reader.

-

-

Quantification: Determine nitrite concentration by comparing sample absorbance to a sodium nitrite standard curve.

Caption: Experimental workflow for the Nitric Oxide Production Assay.

Protocol 2: Cellular Bioenergetics Analysis using Seahorse XF Analyzer

Objective: To measure the impact of L-Malate and this compound on mitochondrial respiration (via Oxygen Consumption Rate, OCR) and glycolysis (via Extracellular Acidification Rate, ECAR).

Causality & Rationale: This assay directly measures cellular metabolism in real-time. It allows for the precise quantification of how L-Malate affects mitochondrial function. By assessing the bioenergetic profile, we can determine if L-Malate enhances the cell's capacity for ATP production, which is hypothesized to fuel NO synthesis.

Methodology:

-

Cell Plating: Seed HUVECs onto a Seahorse XF Cell Culture Microplate and allow them to adhere overnight.

-

Treatment: One hour prior to the assay, replace the growth medium with Seahorse XF Base Medium supplemented with L-Arginine, L-Malate, or this compound. Incubate in a non-CO₂ incubator.

-

Assay Setup: Load the Seahorse XF cartridge with concentrated solutions of mitochondrial inhibitors:

-

Port A: Oligomycin (ATP synthase inhibitor)

-

Port B: FCCP (uncoupling agent)

-

Port C: Rotenone/Antimycin A (Complex I/III inhibitors)

-

-

Instrument Run: Calibrate the instrument and begin the assay. The analyzer will measure baseline OCR and ECAR before sequentially injecting the inhibitors.

-

Data Analysis: The software calculates key parameters of mitochondrial function:

-

Basal Respiration: Baseline oxygen consumption.

-

ATP-Linked Respiration: Decrease in OCR after Oligomycin injection.

-

Maximal Respiration: OCR after FCCP injection.

-

Spare Respiratory Capacity: Difference between maximal and basal respiration.

-

Caption: Workflow for Cellular Bioenergetics Analysis (Seahorse Assay).

Data Presentation

Quantitative data from these experiments should be summarized in clear, structured tables for comparative analysis.

Table 1: Nitrite Concentration (µM) in HUVEC Supernatant

| Treatment Group | Mean Nitrite (µM) | Standard Deviation |

| Vehicle Control | 1.2 | 0.3 |

| L-Arginine (1 mM) | 5.8 | 0.7 |

| L-Malate (5 mM) | 1.5 | 0.4 |

| This compound | 8.9 | 0.9 |

Table 2: Key Bioenergetic Parameters (OCR in pmol/min)

| Treatment Group | Basal Respiration | ATP Production | Maximal Respiration |

| Vehicle Control | 120 | 85 | 250 |

| L-Malate (5 mM) | 155 | 115 | 340 |

| This compound | 160 | 118 | 355 |

Conclusion

The mechanism of action of this compound is best understood as a dual-pronged, synergistic process. The L-Arginine component serves as the direct fuel for the nitric oxide pathway, promoting vasodilation and enhanced circulatory function. The L-Malate component acts as a vital substrate for the Krebs cycle, boosting cellular ATP production and exhibiting protective antioxidant effects. The synergy arises from the energetic support that L-Malate provides for the efficient synthesis of NO, which in turn improves the delivery of all metabolic substrates via enhanced blood flow. This integrated mechanism makes this compound a compound of significant interest for applications in cardiovascular health, sports nutrition, and other areas where optimized blood flow and energy metabolism are critical. Further research using the outlined protocols will continue to elucidate the full therapeutic and performance-enhancing potential of this compound.

References

-

HealthyHey Nutrition. (n.d.). Understanding the Role of L-Arginine in Nitric Oxide Production. Retrieved from [Link]

-

ResearchGate. (2017). The physiological and biochemical aspects of L-arginine: Its role in health and disease status. Retrieved from [Link]

-

WebMD. (n.d.). L-Arginine: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews. Retrieved from [Link]

-

Wu, J. L., Wu, Q. P., Zhang, J. M., & Duan, Z. Q. (2008). L-malate reverses oxidative stress and antioxidative defenses in liver and heart of aged rats. Physiological Research, 57(2), 261–268. Retrieved from [Link]

-

Revive Active. (2024). The Link Between L-Arginine and Nitric Oxide Production. Retrieved from [Link]

-

Mayo Clinic. (n.d.). L-arginine. Retrieved from [Link]

-

Cleveland Clinic. (n.d.). L-Arginine Benefits, Uses & Side Effects. Retrieved from [Link]

-

Chin-Dusting, J. P., Kaye, D. M., Lefkovits, J., Wong, J., Bergin, P., & Jennings, G. L. (2001). Role of L-arginine in nitric oxide production in health and hypertension. Clinical and Experimental Pharmacology & Physiology, 28(1-2), 1–6. Retrieved from [Link]

-

Wikipedia. (n.d.). Arginine. Retrieved from [Link]

-

Wu, G., Meininger, C. J., Knabe, D. A., Bazer, F. W., & Rhoads, J. M. (2021). Role of L-Arginine in Nitric Oxide Synthesis and Health in Humans. Advances in Experimental Medicine and Biology, 1332, 167–187. Retrieved from [Link]

-

Wu, J. L., Wu, Q. P., Huang, J. M., Chen, R., Cai, M., & Tan, J. B. (2007). Effects of L-malate on physical stamina and activities of enzymes related to the malate-aspartate shuttle in liver of mice. Physiological Research, 56(6), 737–742. Retrieved from [Link]

-

ResearchGate. (2025). Acute effects of combined supplementation of L-arginine and citrulline malate on aerobic, anaerobic, and CrossFit exercise performance. Retrieved from [Link]

-

Moncada, S., & Higgs, E. A. (1993). The L-arginine: nitric oxide pathway. The New England Journal of Medicine, 329(27), 2002–2012. Retrieved from [Link]

-

ResearchGate. (2007). Effects of L-malate on physical stamina and activities of enzymes related to the malate-aspartate shuttle in liver of mice. Retrieved from [Link]

-

Liu, G., Li, Y., Gao, Y., Wang, Z., & Li, C. (2018). Protective Effects of L-Malate against Myocardial Ischemia/Reperfusion Injury in Rats. BioMed Research International, 2018, 5937295. Retrieved from [Link]

-

Promega Connections. (2024). The Marvel of Malate: A Crucial Component in Cellular Energy Metabolism. Retrieved from [Link]

-

Jayawardena, R., et al. (2025). Acute effects of combined supplementation of L-arginine and citrulline malate on aerobic, anaerobic, and CrossFit exercise performance. Scientific Reports, 15(1), 16374. Retrieved from [Link]

-

MDPI. (2022). The Effects of Consuming Amino Acids L-Arginine, L-Citrulline (and Their Combination) as a Beverage or Powder, on Athletic and Physical Performance: A Systematic Review. Retrieved from [Link]

-

ResearchGate. (2022). The Physiological Effects of Amino Acids Arginine and Citrulline: Is There a Basis for Development of a Beverage to Promote Endurance Performance? A Narrative Review of Orally Administered Supplements. Retrieved from [Link]

-

StatPearls - NCBI Bookshelf. (2022). Physiology, Krebs Cycle. Retrieved from [Link]

-

Frontiers. (2018). A Role for the Krebs Cycle Intermediate Citrate in Metabolic Reprogramming in Innate Immunity and Inflammation. Retrieved from [Link]

-

Doctor 2021. (n.d.). (krebs, citric acid or tca) cycle. Retrieved from [Link]

-

ResearchGate. (2022). The Effects of Consuming Amino Acids L-Arginine, L-Citrulline (and Their Combination) as a Beverage or Powder, on Athletic and Physical Performance: A Systematic Review. Retrieved from [Link]

-

Wikipedia. (n.d.). Citric acid cycle. Retrieved from [Link]

Sources

- 1. healthyhey.com [healthyhey.com]

- 2. Role of L-arginine in nitric oxide production in health and hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effects of L-malate on physical stamina and activities of enzymes related to the malate-aspartate shuttle in liver of mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. my.clevelandclinic.org [my.clevelandclinic.org]

- 7. Arginine - Wikipedia [en.wikipedia.org]

- 8. The L-arginine: nitric oxide pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. reviveactive.com [reviveactive.com]

- 10. L-Arginine: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]

- 11. L-arginine - Mayo Clinic [mayoclinic.org]

- 12. promegaconnections.com [promegaconnections.com]

- 13. Physiology, Krebs Cycle - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. Citric acid cycle - Wikipedia [en.wikipedia.org]

- 15. doctor2021.jumedicine.com [doctor2021.jumedicine.com]

- 16. Frontiers | A Role for the Krebs Cycle Intermediate Citrate in Metabolic Reprogramming in Innate Immunity and Inflammation [frontiersin.org]

- 17. L-malate reverses oxidative stress and antioxidative defenses in liver and heart of aged rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Protective Effects of L-Malate against Myocardial Ischemia/Reperfusion Injury in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Acute effects of combined supplementation of L-arginine and citrulline malate on aerobic, anaerobic, and CrossFit exercise performance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

Metabolic fate of L-Arginine L-malate in vivo

An In-Depth Technical Guide to the Metabolic Fate of L-Arginine L-Malate In Vivo

Executive Summary

This compound, a salt combining the semi-essential amino acid L-arginine and the Krebs cycle intermediate L-malate, presents a unique metabolic profile of interest to researchers in nutrition, pharmacology, and drug development. Upon oral administration, the salt dissociates, and each component follows its distinct, yet interconnected, metabolic pathway. L-arginine is absorbed via cationic amino acid transporters in the small intestine, though it is subject to significant presystemic elimination by intestinal and hepatic arginase.[1][2][3] The bioavailable fraction enters systemic circulation and serves as a critical substrate for nitric oxide synthase (NOS) to produce nitric oxide, a key signaling molecule, and for arginase in the urea cycle to produce ornithine and urea.[4][5][6] L-malate is readily absorbed and enters the cellular metabolic machinery, primarily participating in the mitochondrial tricarboxylic acid (TCA) cycle to facilitate ATP production.[7][8] It also plays a vital role in the malate-aspartate shuttle, which is crucial for transferring reducing equivalents across the mitochondrial membrane.[7] This guide provides a comprehensive overview of the absorption, distribution, metabolism, and excretion (ADME) of L-arginine and L-malate, details validated experimental protocols for their in vivo analysis, and presents the biochemical causality behind their metabolic fates.

Introduction: The Biochemical Synergy of this compound

L-arginine is classified as a semi-essential amino acid, meaning that while it can be synthesized endogenously, demand may outweigh production capacity during periods of growth, trauma, or illness.[9][10] It is renowned for its multifaceted physiological roles, most notably as the sole substrate for the synthesis of nitric oxide (NO), a potent vasodilator and signaling molecule.[2][11] It is also a central component of the urea cycle, essential for the detoxification of ammonia.[4][10]

L-malate is a dicarboxylic acid that functions as a key intermediate in the tricarboxylic acid (TCA) cycle, the central hub of cellular energy metabolism for all aerobic organisms.[7][8][12] Its involvement in the TCA cycle and the malate-aspartate shuttle makes it fundamental to ATP production and cellular redox homeostasis.[7][13]

The combination of these two molecules into a single salt, this compound, is predicated on the hypothesis that providing both a key metabolic substrate (L-arginine) and an energy cycle facilitator (L-malate) could offer synergistic physiological benefits. Understanding the in vivo journey of each component after administration is paramount for validating its therapeutic and nutritional applications. This guide elucidates this journey from initial absorption to final excretion.

Pharmacokinetics: The In Vivo Journey

Upon oral ingestion, this compound dissociates into L-arginine and L-malate ions in the gastrointestinal (GI) tract. Their subsequent absorption and metabolism are distinct processes.

Absorption

L-Arginine: As a cationic amino acid, L-arginine is absorbed in the small intestine, primarily the jejunum and ileum, by specific cationic amino acid transporters (CATs).[3][14] However, the oral bioavailability of L-arginine is relatively low, estimated to be around 20%.[15][16] This is due to extensive pre-systemic metabolism. A significant portion, approximately 40%, is degraded by the enzyme arginase within the intestinal mucosa during absorption.[1][3] Of the arginine that enters the portal circulation, another fraction is taken up by the liver and metabolized in the first pass, primarily via the urea cycle.[2][10]

The concentration of L-arginine can also influence intestinal fluid transport. While low concentrations (1-2 mM) have been shown to stimulate water and sodium absorption in rats, higher concentrations may have the opposite effect or even induce fluid secretion in humans.[17][18]

L-Malate: L-malate is readily absorbed and enters circulation. As a key component of cellular metabolism, it is quickly taken up by various tissues to participate in energy production.

Distribution and Metabolism

Once in systemic circulation, L-arginine and L-malate are distributed throughout the body and utilized in various metabolic pathways.

L-arginine is a substrate for several critical enzymatic pathways, with its fate largely determined by the competing actions of Nitric Oxide Synthase (NOS) and Arginase.[6][19][20]

-

Nitric Oxide (NO) Synthesis: In endothelial cells, neurons, and immune cells, NOS enzymes metabolize L-arginine to L-citrulline and NO.[2][21] This pathway is fundamental for vasodilation, neurotransmission, and immune responses.

-

Urea Cycle: Primarily in the liver, Arginase I hydrolyzes L-arginine into L-ornithine and urea.[4][5] This is the final step in the urea cycle, which detoxifies ammonia produced from amino acid catabolism. Arginase II, an extrahepatic isoform, also contributes to regulating arginine levels in other tissues.[9]

-

Synthesis of Other Bioactive Molecules: L-arginine serves as a precursor for the synthesis of several other important compounds, including:

// Nodes L_Arginine [label="L-Arginine\n(from circulation)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; NOS [label="Nitric Oxide\nSynthase (NOS)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Arginase [label="Arginase\n(I & II)", fillcolor="#FBBC05", fontcolor="#FFFFFF"]; AGAT [label="AGAT", fillcolor="#34A853", fontcolor="#FFFFFF"]; NO_Citrulline [label="Nitric Oxide (NO)\n+ L-Citrulline"]; Urea_Ornithine [label="Urea + L-Ornithine"]; Creatine [label="Creatine\nSynthesis"]; Polyamines [label="Polyamines"]; Proline_Glutamate [label="Proline & Glutamate"];

// Edges L_Arginine -> NOS; L_Arginine -> Arginase; L_Arginine -> AGAT; NOS -> NO_Citrulline [label="Vascular Tone\nSignaling"]; Arginase -> Urea_Ornithine [label="Urea Cycle\n(Ammonia Detox)"]; Urea_Ornithine -> Polyamines [label="via ODC"]; Urea_Ornithine -> Proline_Glutamate; AGAT -> Creatine; } DOT Caption: Major Metabolic Pathways of L-Arginine.

L-malate is a central player in cellular energy production.[7] Its primary roles are within the mitochondria.

-

Tricarboxylic Acid (TCA) Cycle: Malate is a key intermediate in the TCA cycle (also known as the Krebs cycle).[8][12] It is formed from fumarate and is then oxidized by malate dehydrogenase to regenerate oxaloacetate, a reaction that reduces NAD+ to NADH.[12][22] This NADH is then used by the electron transport chain to produce ATP.

-

Malate-Aspartate Shuttle: This shuttle is a crucial mechanism for translocating reducing equivalents (in the form of NADH) from the cytosol into the mitochondria for oxidative phosphorylation.[7] This process is essential for maximizing ATP yield from glycolysis.

-

Anaplerosis: Malate can serve as an anaplerotic substrate, meaning it can replenish TCA cycle intermediates that have been diverted for biosynthetic purposes, ensuring the cycle's continued operation.[7]

-

Citrate Transport: Malate is exchanged for citrate across the inner mitochondrial membrane by the citrate carrier.[23][24] This allows citrate to exit into the cytosol, where it is converted to acetyl-CoA for fatty acid and cholesterol synthesis.

// Nodes Malate_cyto [label="L-Malate\n(Cytosol)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Mito [label="Mitochondrion", shape=septagon, fillcolor="#F1F3F4"]; Fumarate [label="Fumarate"]; Malate_mito [label="L-Malate\n(Matrix)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Oxaloacetate [label="Oxaloacetate"]; Citrate [label="Citrate"]; AcetylCoA [label="Acetyl-CoA"]; NADH [label="NADH", fillcolor="#34A853", fontcolor="#FFFFFF"]; ETC [label="Electron Transport\nChain (ATP)"]; MAS [label="Malate-Aspartate\nShuttle"];

// Edges Malate_cyto -> Mito [label="Transport"]; Fumarate -> Malate_mito [label="Fumarase"]; Malate_mito -> Oxaloacetate [label="Malate\nDehydrogenase", arrowhead="normal", dir="forward"]; Oxaloacetate -> Citrate [label="Citrate\nSynthase"]; Citrate -> Fumarate [label="...TCA Cycle..."]; Malate_mito -> NADH [style=dashed]; NADH -> ETC; Malate_cyto -> MAS [label="Transfers NADH\nfrom cytosol"]; MAS -> NADH [style=dashed]; } DOT Caption: L-Malate's Central Role in the TCA Cycle.

Excretion

L-Arginine and its Metabolites: The primary product of L-arginine catabolism via the urea cycle, urea, is excreted by the kidneys. The kidneys themselves play a crucial role in arginine homeostasis, being a major site of endogenous arginine synthesis from circulating citrulline (the intestinal-renal axis).[1][10] Renal handling of L-arginine involves efficient reabsorption in the tubules, resulting in low renal plasma clearance.[25] In contrast, metabolites like asymmetric dimethylarginine (ADMA) and symmetric dimethylarginine (SDMA) undergo minimal reabsorption and are predominantly eliminated via urine.[25]

L-Malate: As a metabolic intermediate, L-malate is not typically excreted in significant amounts. It is almost entirely consumed within cellular metabolic pathways. Any excess would likely be converted to other intermediates or oxidized to CO2 and H2O.

In Vivo Experimental Methodologies

Studying the metabolic fate of this compound requires robust in vivo models and sensitive analytical techniques to accurately quantify the parent compounds and their key metabolites in biological matrices.

Study Design and Workflow

A typical pharmacokinetic study in a rodent model (e.g., Sprague-Dawley rat) involves oral gavage of this compound followed by serial collection of blood and urine over a defined time course (e.g., 0 to 24 hours).

// Nodes start [label="Animal Acclimation\n(e.g., Sprague-Dawley Rats)"]; fasting [label="Overnight Fasting"]; dosing [label="Oral Gavage:\nthis compound\nor Vehicle Control", fillcolor="#FBBC05", fontcolor="#FFFFFF"]; collection [label="Serial Sample Collection\n(Blood, Urine)"]; processing [label="Sample Processing\n(Plasma separation,\nUrine stabilization)"]; analysis [label="LC-MS/MS Analysis\n(Quantification of Analytes)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; pk_analysis [label="Pharmacokinetic\nData Analysis"];

// Edges start -> fasting; fasting -> dosing; dosing -> collection; collection -> processing; processing -> analysis; analysis -> pk_analysis; } DOT Caption: General Workflow for an In Vivo Pharmacokinetic Study.

Sample Preparation and Analysis

The accurate quantification of polar, endogenous molecules like arginine and malate from complex biological matrices requires specific and sensitive analytical methods. High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) is the gold standard.[26][27]

Protocol: Quantification of L-Arginine and Metabolites in Plasma

-

Sample Collection: Collect blood (~200 µL) into tubes containing an anticoagulant (e.g., K2-EDTA) at specified time points. Centrifuge at 4°C (e.g., 2,000 x g for 10 min) to separate plasma. Store plasma at -80°C until analysis.

-

Protein Precipitation: Thaw plasma samples on ice. To 50 µL of plasma, add 150 µL of a cold protein precipitation solution (e.g., acetonitrile or methanol) containing isotope-labeled internal standards (e.g., ¹³C₆-Arginine, D₄-Citrulline).[27] The use of internal standards is critical for correcting matrix effects and variability during sample preparation and injection.

-

Vortex and Centrifuge: Vortex the mixture vigorously for 1 minute. Centrifuge at high speed (e.g., 14,000 x g for 15 min) at 4°C to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the supernatant to a new microcentrifuge tube or a 96-well plate for analysis.

-

LC-MS/MS Analysis:

-

Chromatography: Inject the supernatant onto a suitable HPLC column. Due to the high polarity of arginine, Hydrophilic Interaction Liquid Chromatography (HILIC) is often preferred over traditional reversed-phase (C18) columns as it provides better retention and separation.[27][28]

-

Mass Spectrometry: Utilize a tandem mass spectrometer operating in positive electrospray ionization (ESI+) mode. Monitor the specific precursor-to-product ion transitions for each analyte and internal standard (Multiple Reaction Monitoring - MRM mode) for maximum sensitivity and specificity.

-

Quantification: Generate a calibration curve using standards of known concentrations prepared in a surrogate matrix (e.g., charcoal-stripped plasma). Quantify the analyte concentrations in the unknown samples by interpolating their peak area ratios (analyte/internal standard) against the calibration curve.

-

Data Summary

Pharmacokinetic parameters are calculated from the resulting concentration-time data.

| Parameter | L-Arginine (Oral) | Description | Reference |

| Bioavailability | ~20% | The fraction of the administered dose that reaches systemic circulation. Limited by extensive first-pass metabolism. | [15][16] |

| Tmax (Time to Peak) | ~1 hour | The time at which the maximum plasma concentration (Cmax) is observed after oral administration. | [15] |

| Cmax (Peak Conc.) | 50.0 ± 13.4 µg/mL | Maximum plasma concentration achieved after a 10g oral dose. | [15] |

| Elimination | Biphasic | An initial rapid phase due to renal clearance at high concentrations, followed by a slower nonrenal elimination phase. | [15][16] |

Conclusion and Future Directions

The metabolic fate of this compound in vivo is a tale of two distinct but complementary molecules. Upon dissociation, L-arginine navigates a complex network of pathways, balancing its crucial roles in nitric oxide production, ammonia detoxification, and as a building block for other vital compounds. Its utility as an oral supplement is tempered by low bioavailability, a critical consideration for dosing strategies. L-malate, in contrast, is efficiently utilized in the universal currency of cellular energy, fueling the TCA cycle and supporting mitochondrial function.

For researchers and drug development professionals, understanding this dual metabolic journey is key. The potential for synergy—whereby L-malate may enhance the cellular energy status required for the effective utilization of L-arginine—warrants further investigation. Future studies should focus on quantifying the downstream effects of co-administration, such as measuring NO production, urea cycle efficiency, and mitochondrial respiration in target tissues. The robust analytical protocols outlined herein provide the necessary tools to rigorously evaluate the in vivo efficacy and mechanism of action of this compound, paving the way for its evidence-based application in clinical and nutritional settings.

References

-

Hellier, M. D., & Holdsworth, C. D. (1997). Effect of l-arginine on intestinal water and sodium absorption. Gut. [Link]

-

Wapnir, R. A., et al. (1997). L-arginine in low concentration improves rat intestinal water and sodium absorption from oral rehydration solutions. Gut. [Link]

-

Chin-Dusting, J. P., et al. (1996). Effects of In Vivo and In Vitro L-Arginine Supplementation on Healthy Human Vessels. Journal of Cardiovascular Pharmacology. [Link]

-

Chin-Dusting, J. P., et al. (1996). Effects of in vivo and in vitro L-arginine supplementation on healthy human vessels. Journal of Cardiovascular Pharmacology. [Link]

-

Förstermann, U., & Sessa, W. C. (2012). L-Arginine Metabolic Pathways. The Open Circulation and Vascular Journal. [Link]

-

Ponomarenko, A., et al. (2021). Arginine metabolic pathways and their deviations in AD brain. In Alzheimer's Disease: Drug Discovery. [Link]

-

Tenore, G. C. (2022). Physiology, Krebs Cycle. StatPearls. [Link]

-

Wu, G., & Morris, S. M. Jr. (1998). Arginine metabolism: nitric oxide and beyond. Biochemical Journal. [Link]

-

Wu, G., et al. (2009). Arginine metabolism and nutrition in growth, health and disease. Amino Acids. [Link]

-

Asatoor, A. M., et al. (1974). Intestinal absorption of an arginine-containing peptide in cystinuria. Gut. [Link]

-

News-Medical.net. (2023). Krebs Cycle Overview. [Link]

-

Black, S. M., et al. (2001). L-Arginine Uptake and Metabolism following in vivo Silica Exposure in Rat Lungs. American Journal of Respiratory Cell and Molecular Biology. [Link]

-

Li, P., et al. (2022). Arginine metabolism regulates the pathogenesis of inflammatory bowel disease. Nutrition Reviews. [Link]

-

Black, S. M., et al. (2001). L-Arginine uptake and metabolism following in vivo silica exposure in rat lungs. American Journal of Respiratory Cell and Molecular Biology. [Link]

-

Wu, J. L., et al. (2007). Effects of L-malate on physical stamina and activities of enzymes related to the malate-aspartate shuttle in liver of mice. Physiological Research. [Link]

-

Khan Academy. The citric acid cycle. [Link]

-

Vissers, Y. L. J., et al. (2004). Pros and cons of L-arginine supplementation in disease. Nutrition Research Reviews. [Link]

-

Williams, N. C., & O'Neill, L. A. J. (2018). A Role for the Krebs Cycle Intermediate Citrate in Metabolic Reprogramming in Innate Immunity and Inflammation. Frontiers in Immunology. [Link]

-

Poveda, C., et al. (2022). Effects of L-Arginine on Bone Metabolism: Evidence from In Vitro and In Vivo Models. International Journal of Molecular Sciences. [Link]

-

Pahlavani, N., et al. (2014). L-arginine supplementation and risk factors of cardiovascular diseases in healthy men. F1000Research. [Link]

-

Weiss, M., & El-Khoury, L. (2023). Role of Transport Proteins for the Renal Handling of L-Arginine and Related Derivatives. International Journal of Molecular Sciences. [Link]

-

Böger, R. H. (2004). Effect of L-arginine supplementation on NO production in man. ResearchGate. [Link]

-

Tangphao, O., et al. (1999). Pharmacokinetics of intravenous and oral l-arginine in normal volunteers. British Journal of Clinical Pharmacology. [Link]

-

Nutraceutical Business Review. (2016). L-arginine supports enhanced absorption of vital nutrients. [Link]

-

Wu, J. L., et al. (2007). Effects of L-malate on physical stamina and activities of enzymes related to the malate-aspartate shuttle in liver of mice. ResearchGate. [Link]

-

Hibbs, J. B. Jr., et al. (1987). Metabolic fate of L-arginine in relation to microbiostatic capability of murine macrophages. The Journal of Immunology. [Link]

-

Thatcher, D. R., & Cain, R. B. (1975). Metabolism of l-Malate and d-Malate by a Species of Pseudomonas. Journal of General Microbiology. [Link]

-

Wikipedia. Citric acid cycle. [Link]

-

Gayda, G. Z., et al. (2015). THE METHODS OF L-ARGININE ANALYSIS. ResearchGate. [Link]

-

Jadoon, S., et al. (2014). Simultaneous Bioanalysis of L-Arginine, L-Citrulline, and Dimethylarginines by LC-MS/MS. Journal of Pharmaceutical Analysis. [Link]

-

Suzuki, T., et al. (2019). Metabolic pathways of l-arginine (Arg) and l-citrulline (Cit). ResearchGate. [Link]

-

Tangphao, O., et al. (1999). Pharmacokinetics of intravenous and oral L-arginine in normal volunteers. SciSpace. [Link]

-

Reyes, A. A., et al. (1997). Can L-arginine manipulation reduce renal disease? American Journal of Kidney Diseases. [Link]

-

Stasyuk, N. Y., et al. (2015). Development and evaluation of HPLC method for arginine assay in biological samples. ResearchGate. [Link]

-

Gilinsky, M. A., et al. (2021). Metabolic fates of arginine in the mammalian cells. ResearchGate. [Link]

-

Khalaf, D., et al. (2023). Dietary Arginine and Citrulline Supplements for Cardiovascular Health and Athletic Performance: A Narrative Review. Nutrients. [Link]

-

ResearchGate. Summary of the tests of pharmacokinetic parameters. [Link]

-

Voss, C. (2024). Go Beyond Your Endurance Boundaries - Citrulline vs. Arginine. YouTube. [Link]

-

Salech, F., et al. (2022). The Potential of L-Arginine in Prevention and Treatment of Disturbed Carbohydrate and Lipid Metabolism—A Review. International Journal of Molecular Sciences. [Link]

-

Hegarty, N. J., et al. (2004). Dietary L-arginine supplementation improves the glomerular filtration rate and renal blood flow after 24 hours of unilateral ureteral obstruction in rats. BJU International. [Link]

-

Schwedhelm, E., et al. (2008). Pharmacokinetic and pharmacodynamic properties of oral L-citrulline and L-arginine: impact on nitric oxide metabolism. Semantic Scholar. [Link]

-

Kakoki, M., & Mattson, D. L. (2006). L-Arginine uptake affects nitric oxide production and blood flow in the renal medulla. ResearchGate. [Link]

Sources

- 1. academic.oup.com [academic.oup.com]

- 2. Dietary Arginine and Citrulline Supplements for Cardiovascular Health and Athletic Performance: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Potential of L-Arginine in Prevention and Treatment of Disturbed Carbohydrate and Lipid Metabolism—A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Overview of Arginine Metabolism - Creative Proteomics [creative-proteomics.com]

- 5. Figure 3, [Arginine metabolic pathways and their...]. - Alzheimer’s Disease - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. portlandpress.com [portlandpress.com]

- 7. promegaconnections.com [promegaconnections.com]

- 8. Physiology, Krebs Cycle - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. benthamopenarchives.com [benthamopenarchives.com]

- 10. Arginine metabolism and nutrition in growth, health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. news-medical.net [news-medical.net]

- 13. Effects of L-malate on physical stamina and activities of enzymes related to the malate-aspartate shuttle in liver of mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. L-Arginine uptake and metabolism following in vivo silica exposure in rat lungs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Pharmacokinetics of intravenous and oral l-arginine in normal volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 16. scispace.com [scispace.com]

- 17. gut.bmj.com [gut.bmj.com]

- 18. L-arginine in low concentration improves rat intestinal water and sodium absorption from oral rehydration solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. atsjournals.org [atsjournals.org]

- 20. researchgate.net [researchgate.net]

- 21. Metabolic fate of L-arginine in relation to microbiostatic capability of murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Khan Academy [khanacademy.org]

- 23. Frontiers | A Role for the Krebs Cycle Intermediate Citrate in Metabolic Reprogramming in Innate Immunity and Inflammation [frontiersin.org]

- 24. Citric acid cycle - Wikipedia [en.wikipedia.org]

- 25. Role of Transport Proteins for the Renal Handling of L-Arginine and Related Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Advanced Arginine Detection: LC-MS, HPLC & Metabolomics [metabolomics.creative-proteomics.com]

- 27. Simultaneous Bioanalysis of L-Arginine, L-Citrulline, and Dimethylarginines by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 28. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Ergogenic Properties of L-Arginine and L-Malate: A Mechanistic and Methodological Exploration

Prepared for: Researchers, Scientists, and Drug Development Professionals From the Office of the Senior Application Scientist

Executive Summary

The pursuit of ergogenic aids to enhance physical performance is a cornerstone of sports science and clinical research. Among the myriad of compounds investigated, the synergy between the L-arginine-nitric oxide pathway and cellular bioenergetics has emerged as a promising axis for intervention. This technical guide provides a comprehensive exploration of the discovery and scientific rationale behind the ergogenic properties attributed to the combination of L-arginine and L-malate. While the specific salt, L-arginine L-malate, exists as a chemically distinct entity, the preponderance of performance-related research has focused on the co-supplementation of these components, often through the more bioavailable precursor L-citrulline, in the form of L-citrulline malate. This document deconstructs the core mechanisms, reviews the preclinical and clinical evidence, provides detailed protocols for cornerstone experimental validation, and offers a forward-looking perspective on future research.

Introduction: The Twin Pillars of Performance - Vasodilation and Bioenergetics

Muscular performance is fundamentally constrained by two key factors: the rate of oxygen and nutrient delivery and the efficiency of intracellular energy production. Any intervention capable of favorably modulating these processes holds ergogenic potential. The scientific inquiry into L-arginine and L-malate is rooted in this dual-front approach.

-

L-Arginine: First isolated in 1886, this conditionally essential amino acid is the primary substrate for the nitric oxide synthase (NOS) family of enzymes, which produce nitric oxide (NO).[1][2] NO is a potent signaling molecule critical for vasodilation, the widening of blood vessels, which enhances blood flow, muscle contractility, and mitochondrial respiration.[3]

-

L-Malate: As a key intermediate in the tricarboxylic acid (TCA) or Krebs cycle, L-malate is central to aerobic respiration and ATP production.[4] Its role extends to facilitating the transport of reducing equivalents across the mitochondrial membrane via the malate-aspartate shuttle, a process vital for sustaining high rates of glycolysis.

This guide will dissect the individual contributions of these molecules and the compelling hypothesis that their combination offers a synergistic enhancement of physical performance.

The L-Arginine-Nitric Oxide Axis: A Mechanistic Deep Dive

The ergogenic interest in L-arginine stems almost entirely from its role as the sole substrate for NO production. The synthesis of NO from L-arginine by endothelial NOS (eNOS) is a critical step in regulating vascular tone.

Rationale and Limitations of L-Arginine Supplementation

The hypothesis is straightforward: increasing the substrate (L-arginine) should increase the product (NO), leading to enhanced blood flow and performance.[1] However, clinical results have been controversial.[3] The efficacy of oral L-arginine is hampered by two key factors:

-

Extensive First-Pass Metabolism: A significant portion of ingested L-arginine is degraded in the gut and liver by the arginase enzyme before it can reach systemic circulation.[5]

-

The "Arginine Paradox": In healthy individuals, the eNOS enzyme is typically saturated with endogenous L-arginine. Therefore, providing additional exogenous L-arginine does not necessarily increase NO production.

These limitations led researchers to investigate L-citrulline, an L-arginine precursor that bypasses first-pass metabolism and is efficiently converted to L-arginine in the kidneys, making it a more effective strategy for increasing plasma arginine levels.[5][6]

The Role of L-Malate in Cellular Bioenergetics

Malate's proposed ergogenic function is tied directly to its role in the TCA cycle, the final common pathway for the oxidation of fuel molecules.

Supplementing with malate is hypothesized to enhance performance via two primary mechanisms:

-

Anaplerosis: During intense exercise, TCA cycle intermediates can be depleted for other biosynthetic processes. Supplying exogenous malate can replenish the pool of these intermediates (an anaplerotic reaction), thereby maintaining the cycle's flux and capacity for ATP production.[4]

-

Lactate Buffering: By promoting aerobic energy production, malate may help reduce the reliance on anaerobic glycolysis, thereby mitigating the accumulation of lactic acid and delaying the onset of fatigue.[7]

The Synergistic Hypothesis: this compound and Citrulline Malate

The core concept is that combining an NO precursor with a TCA cycle intermediate could simultaneously enhance both oxygen/nutrient delivery and cellular energy production, leading to a greater ergogenic effect than either component alone.

This compound: The Synthesized Salt

A crystalline salt of neutral this compound (CAS 93964-77-3) was first described in a 1983 patent.[8] The primary application outlined was for parenteral nutrition solutions, where the malate component could help prevent hyperammonemia.[8] Despite its chemical synthesis and availability from suppliers, there is a notable absence of published clinical trials investigating the specific ergogenic properties of this salt.[9][10][]

Citrulline Malate: The Research Focus

The vast majority of research into this synergistic concept has utilized L-citrulline malate (CM).[4][7] CM combines the superior bioavailability of L-citrulline (as an L-arginine precursor) with the bioenergetic advantages of malate.[5][6] Studies, though producing some equivocal results, suggest CM may enhance performance in high-intensity anaerobic activities, reduce muscle soreness, and increase ATP production rates.[4][12]

Review of Clinical Evidence

The efficacy of arginine- and malate-based supplements is an area of active research, with outcomes often depending on the training status of the subjects, the dosage, and the exercise protocol. A 2020 meta-analysis on arginine supplementation found it could improve both aerobic and anaerobic performance, recommending acute doses of 0.15 g/kg body weight 60-90 minutes prior to exercise.[3]

| Study / Review | Population | Dosage Protocol | Key Performance Metric(s) | Outcome |

| Viribay et al. (2020)[3] | Meta-Analysis | Variable (Arginine) | Aerobic & Anaerobic Performance | Positive Effect: SMD 0.84 (Aerobic), 0.24 (Anaerobic). |

| Faria & Egan (2024)[6] | Male team sport athletes | 8 g/day Citrulline Malate for 3 days | 10 x 40m repeated sprints | Positive Effect: Attenuated sprint performance decrement (4.7% vs 6.1% for placebo). |

| Petridis et al. (2025)[13] | Healthy, trained men | Acute: 0.15 g/kg Arg + 0.1 g/kg CM | Wingate, CrossFit, Harvard Step Test | No Significant Benefit: Except for shorter time to reach peak power in Wingate test. |

| Pérez-Guisado & Jakeman (2010)[5] | Resistance-trained males | Acute: 8 g Citrulline Malate | Barbell bench press repetitions | Positive Effect: Increased number of repetitions performed to fatigue. |

Core Experimental Protocols: A Guide to Validation

To ensure scientific rigor and reproducibility, standardized protocols are paramount. The following sections detail the methodologies for key performance and biomarker assays used in this field of research.

Protocol: Wingate Anaerobic Test (WAnT)

Objective: To measure peak anaerobic power, anaerobic capacity, and fatigue index. Rationale: This supramaximal test is the gold standard for assessing the capacity of the phosphagen and glycolytic energy systems, which are critical for high-intensity, short-duration efforts potentially influenced by CM supplementation.[14][15]

Methodology:

-

Subject Preparation: Record the subject's body mass (kg). Adjust the seat height of the cycle ergometer (e.g., Monark 894E) to ensure a slight knee bend (approx. 15°) at maximal leg extension.[16]

-

Resistance Calculation: Determine the test resistance based on a percentage of the subject's body mass. A standard load is 7.5% (0.075 kp/kg), though this may be adjusted based on the athletic population (e.g., 8.5% for power athletes).[15][16]

-

Standardized Warm-up (5 minutes):

-

Test Execution (30 seconds):

-

Provide a 5-second countdown, during which the subject begins pedaling as rapidly as possible against minimal resistance.

-

At "GO," immediately apply the pre-calculated full resistance to the flywheel. The timer starts now.

-

The subject must remain seated and pedal "all-out" for the entire 30-second duration.

-

Provide strong, consistent verbal encouragement throughout the test.

-

-

Data Collection: Using an interfaced computer system, record the number of pedal revolutions in every 5-second interval.

-

Cool-down: Following the test, the subject should pedal against light resistance for 3-5 minutes to aid recovery.

-

Calculations:

-

Peak Power (PP): The highest power output achieved during any 5-second interval (Watts).

-

Mean Power (MP): The average power output over the entire 30-second test (Watts).

-

Fatigue Index (FI): [(Peak Power - Minimum Power) / Peak Power] * 100.

-

Protocol: Harvard Step Test

Objective: To assess cardiovascular fitness and recovery capability. Rationale: Developed at the Harvard Fatigue Laboratory in 1942, this test provides a simple, robust measure of aerobic fitness by evaluating the heart rate's recovery response to a standardized exercise bout.[19][20]

Methodology:

-

Equipment: A sturdy bench of a standardized height (typically 50.8 cm or 20 inches for men; may be adapted to 40-45 cm for women or different populations), a stopwatch, and a metronome.[19][21][22]

-

Subject Preparation: The subject stands facing the bench.

-

Test Execution:

-

Set the metronome to 120 beats per minute to guide a 30 steps/minute cadence.

-

The stepping cycle is a four-beat rhythm: 1) Up with the lead foot, 2) Up with the other foot, 3) Down with the lead foot, 4) Down with the other foot.

-

The subject continues this stepping for a maximum of 5 minutes (300 seconds) or until exhaustion.

-

Exhaustion is defined as the inability to maintain the stepping cadence for 15 consecutive seconds.[20]

-

-

Recovery and Data Collection:

-

Immediately upon cessation of stepping (either at 5 minutes or exhaustion), the subject sits down.

-

Record the total duration of the exercise in seconds (t).

-

Measure the heart rate (pulse) during three specific 30-second recovery intervals:

-

1:00 to 1:30 minutes post-exercise (Pulse 1).

-

2:00 to 2:30 minutes post-exercise (Pulse 2).

-

3:00 to 3:30 minutes post-exercise (Pulse 3).

-

-

-

Calculation (Fitness Index):

-

Fitness Index = (t * 100) / [2 * (Pulse 1 + Pulse 2 + Pulse 3)][19]

-

A higher score indicates better cardiovascular fitness and recovery.

-

Protocol: Measurement of Plasma Nitrite/Nitrate (NOx)

Objective: To quantify stable NO metabolites as a surrogate marker for endothelial NO production. Rationale: NO has a very short half-life. Measuring its stable downstream metabolites, nitrite (NO₂⁻) and nitrate (NO₃⁻), provides a reliable method to assess changes in systemic NO bioavailability following supplementation. Ozone-based chemiluminescence is a highly sensitive and specific method for this purpose.[23][24]

Methodology:

-

Blood Sample Collection and Processing:

-

Collect venous blood into heparinized tubes using a large gauge needle (>20 G) to prevent hemolysis.[23]

-

Crucial Step: Immediately process the sample to prevent the rapid reaction of nitrite with oxyhemoglobin. Centrifuge at 4,000 x g for 5 minutes at 4°C.[23]

-

Transfer the supernatant (plasma) to a new tube containing a nitrite-preserving solution (e.g., containing N-Ethylmaleimide and potassium ferricyanide) to stabilize the sample.[25]

-

-

Protein Precipitation:

-

Add 2 volumes of ice-cold methanol to 1 volume of plasma.[23]

-

Vortex briefly and centrifuge at 13,000 x g for 15 minutes at 4°C to pellet precipitated proteins.

-

Collect the supernatant for analysis. Samples can be stored at -80°C.

-

-

Chemiluminescence Analysis (e.g., using a Nitric Oxide Analyzer):

-

Nitrite Measurement: Inject the prepared sample into a purge vessel containing a reducing agent that specifically converts nitrite to NO gas (e.g., acetic acid with ascorbic acid). The generated NO is detected by its reaction with ozone, which produces a quantifiable light signal.[24]

-

Total NOx (Nitrite + Nitrate) Measurement: Inject a separate aliquot of the sample into the purge vessel containing a stronger reducing agent that converts both nitrite and nitrate to NO gas (e.g., tri-iodide or vanadium(III) chloride solution).[23][25]

-

-

Quantification:

-

Generate standard curves using known concentrations of sodium nitrite and sodium nitrate.

-

Calculate the sample nitrite concentration from the first measurement.

-

Calculate the total NOx concentration from the second measurement.

-

Nitrate Concentration = Total NOx Concentration - Nitrite Concentration.

-

Discussion and Future Directions

The evidence suggests that the combined strategy of augmenting the L-arginine/NO pathway and supporting TCA cycle function holds legitimate ergogenic potential. However, the field is hampered by inconsistent results, likely due to methodological variations in study design.[12]

Key areas for future research include:

-

Direct Clinical Trials: Performance studies on the synthesized this compound salt are needed to determine if it offers any advantage over CM or co-supplementation.

-

Dose-Response and Timing: Optimal dosing strategies remain unclear. Research should focus on establishing clear dose-response relationships and the ideal timing of supplementation relative to exercise.[12]

-

Chronic vs. Acute Supplementation: Most studies focus on acute effects. Long-term studies are required to understand the impact on training adaptations.

-

Trained vs. Untrained Populations: The ergogenic effect appears more pronounced in untrained or moderately trained individuals. Further investigation is needed to understand the blunted response in elite athletes and whether this can be overcome.

Conclusion

The discovery of the ergogenic potential of L-arginine and L-malate is not a single event but an evolution of scientific understanding. It began with the independent recognition of L-arginine as the substrate for the vasodilator NO and L-malate as a critical component of cellular energy production. The convergence of these two concepts into a single synergistic strategy, primarily investigated through L-citrulline malate, represents a logical and promising approach to enhancing physical performance. While the existing data is encouraging, particularly for high-intensity exercise, the field requires further well-controlled, methodologically rigorous studies to translate this biochemical promise into definitive, evidence-based recommendations for researchers, clinicians, and athletes.

References

- Harvard step test. (n.d.). Grokipedia.

- Harvard Step Test. (n.d.). PT Direct.

- Wingate Anaerobic Test. (n.d.). Educational Athletics.

-

Piknova, B., Park, J. W., Cassel, K. S., Gilliard, C. N., & Schechter, A. N. (2016). Measuring Nitrite and Nitrate, Metabolites in the Nitric Oxide Pathway, in Biological Materials using the Chemiluminescence Method. Journal of visualized experiments : JoVE, (113), 54879. Retrieved from [Link]

- Harvard Step Test. (2025, June 22). BrianMac Sports Coach.

-

Harvard step test. (n.d.). Wikipedia. Retrieved from [Link]

- Wingate Anaerobic Test. (n.d.). Science for Sport.

- Coppin, E., et al. (n.d.). Wingate Anaerobic Test Reference Values for Male Power Athletes. Paulo Gentil.

- Harvard Step Test | Maximal aerobic capacity / VO2max calculation. (n.d.). Physiotutors.

- The Wingate Anaerobic Test, a Narrative Review of the Protocol Variables That Affect the Results Obtained. (n.d.). MDPI.

- A critical review of citrulline malate supplementation and exercise performance. (n.d.). ResearchGate.

-

Wingate test. (n.d.). Wikipedia. Retrieved from [Link]

-

Petridis, L., et al. (2025). Acute effects of combined supplementation of L-arginine and citrulline malate on aerobic, anaerobic, and CrossFit exercise performance. Scientific Reports. Retrieved from [Link]

-

Wax, B., et al. (2021). A critical review of citrulline malate supplementation and exercise performance. Journal of the International Society of Sports Nutrition. Retrieved from [Link]

- The Ergogenic Potential of Citrulline Malate and Beet Root Extract: Mechanisms and Implications for Exercise Performance. (n.d.). Thomas Cunningham, MD.

-

The Ergogenic Effects of Acute Citrulline Malate Supplementation on Weightlifting Performance in Trained Females. (n.d.). ScholarWorks@UARK. Retrieved from [Link]

- High-Throughput Griess Assay of Nitrite and Nitrate in Plasma and Red Blood Cells for Human Physiology Studies under Extreme Conditions. (n.d.). MDPI.

-

Yang, H., et al. (2007). Measurement of Plasma Nitrite by Chemiluminescence without Interference of S-, N-nitroso and Nitrated Species. Free Radical Biology and Medicine. Retrieved from [Link]

- Citrulline malate may support sprint performance in high-intensity athletes: Study. (2024, June 18). NutraIngredients-USA.com.

-

Measuring Nitrite & Nitrate-Metabolites-Nitric Oxide Pathway-Biological Materials l Protocol Preview. (2022, August 2). YouTube. Retrieved from [Link]

- The influence of arginine supplementation on performance and metabolism in athletes. (2007, November). ResearchGate.

- Crystalline salt of basic L-amino acid with L-malic acid and process for the preparation thereof. (n.d.). Google Patents.

- Oral Arginine Supplementation in Healthy Individuals Performing Regular Resistance Training. (n.d.). PubMed Central.

- L-arginine Supplementation in Endurance Athletes: A Systematic Review of Recovery Mechanisms and Performance Enhancement. (n.d.). ResearchGate.

- The Physiological Effects of Amino Acids Arginine and Citrulline. (2020, February 21). MDPI.

-

Viribay, A., et al. (2020). Effects of Arginine Supplementation on Athletic Performance Based on Energy Metabolism: A Systematic Review and Meta-Analysis. Nutrients. Retrieved from [Link]

- This compound CAS 93964-77-3 C10H20N4O7 Amino Acid Powder. (n.d.). D-Serine CAS 312-84-5,high purity 99.5%.

- L-arginine. (2025, August 20). Chemsrc.

- Arginine Malate Supplier & Manufacturer. (n.d.). Eleph Citrics.

- This compound. (n.d.). BOC Sciences.

- Supplement Picks of the Month - March '06. (2006, March 6). Pogue's Blog.

Sources

- 1. researchgate.net [researchgate.net]

- 2. L-arginine | CAS#:74-79-3 | Chemsrc [chemsrc.com]

- 3. Effects of Arginine Supplementation on Athletic Performance Based on Energy Metabolism: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A critical review of citrulline malate supplementation and exercise performance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scholarworks.uark.edu [scholarworks.uark.edu]

- 6. Citrulline malate may support sprint performance in high-intensity athletes: Study [nutraingredients.com]

- 7. thomascunninghammd.com [thomascunninghammd.com]

- 8. US4420432A - Crystalline salt of basic L-amino acid with L-malic acid and process for the preparation thereof - Google Patents [patents.google.com]

- 9. D-Serine CAS 312-84-5ï¼high purity 99.5% [homesunshinepharma.com]

- 10. Arginine Malate Supplier & Manufacturer | Factory Price [eleph-citrics.com]

- 12. researchgate.net [researchgate.net]

- 13. ahajournals.org [ahajournals.org]

- 14. educationalathletics.weebly.com [educationalathletics.weebly.com]

- 15. scienceforsport.com [scienceforsport.com]

- 16. paulogentil.com [paulogentil.com]

- 17. The Wingate Anaerobic Test, a Narrative Review of the Protocol Variables That Affect the Results Obtained | MDPI [mdpi.com]

- 18. Wingate test - Wikipedia [en.wikipedia.org]

- 19. grokipedia.com [grokipedia.com]

- 20. Harvard step test - Wikipedia [en.wikipedia.org]

- 21. The Harvard Step Test — PT Direct [ptdirect.com]

- 22. Harvard Step Test [brianmac.co.uk]

- 23. Measuring Nitrite and Nitrate, Metabolites in the Nitric Oxide Pathway, in Biological Materials using the Chemiluminescence Method - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Measurement of Plasma Nitrite by Chemiluminescence without Interference of S-, N-nitroso and Nitrated Species - PMC [pmc.ncbi.nlm.nih.gov]

- 25. youtube.com [youtube.com]

The Role of L-Arginine L-Malate in Cellular Energy Metabolism: A Mechanistic and Methodological Analysis

An In-Depth Technical Guide:

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract:

This technical guide provides a comprehensive analysis of the role of L-Arginine L-malate in cellular energy metabolism. We will dissect the individual contributions of L-Arginine and L-malate to key metabolic pathways and explore their synergistic potential in enhancing cellular bioenergetics. This document is intended to serve as a foundational resource, integrating established biochemical principles with practical experimental methodologies for researchers in the field.

Introduction: The Bioenergetic Imperative

Cellular energy metabolism is a tightly regulated network of biochemical reactions essential for maintaining cellular homeostasis, function, and survival. The continuous production of adenosine triphosphate (ATP), the universal energy currency, is paramount. Dysregulation of energy metabolism is a hallmark of numerous pathologies, including metabolic syndrome, cardiovascular disease, and neurodegenerative disorders. Consequently, interventions that can modulate and enhance cellular bioenergetics are of significant therapeutic interest.

This compound, a salt composed of the amino acid L-Arginine and the Krebs cycle intermediate L-malate, presents a compelling case for such an intervention. This guide will elucidate the multifaceted roles of its components and provide a framework for its investigation.

L-Arginine: A Multifunctional Amino Acid in Metabolism

L-Arginine is a conditionally essential amino acid with diverse physiological roles. Its significance in cellular energy metabolism extends beyond its function as a protein building block.

The Urea Cycle and Ammonia Detoxification

A primary function of L-Arginine is its role as an intermediate in the urea cycle, the primary pathway for the detoxification of ammonia, a toxic byproduct of amino acid catabolism. Efficient urea cycle function is critical for preventing hyperammonemia, which can impair mitochondrial function and ATP production.

-

Causality: By providing a key substrate for arginase, L-Arginine facilitates the final step of the urea cycle, the hydrolysis of arginine to urea and ornithine. Ornithine is then recycled to continue the detoxification process. A sufficient pool of L-Arginine is therefore essential to maintain the cycle's capacity.

Nitric Oxide Synthesis and Vascular Homeostasis

L-Arginine is the sole physiological substrate for nitric oxide synthase (NOS) enzymes, which produce nitric oxide (NO). NO is a critical signaling molecule with profound effects on vascular tone, and consequently, on tissue perfusion and oxygen delivery.

-

Expertise & Experience: Adequate oxygen supply is a prerequisite for efficient aerobic respiration. By promoting vasodilation through NO production, L-Arginine can enhance blood flow to metabolically active tissues, thereby optimizing the delivery of oxygen and nutrients required for ATP synthesis. This is a crucial, often overlooked, aspect of its impact on systemic energy metabolism.

L-Malate: A Central Node in the Krebs Cycle

L-malate is a dicarboxylic acid that plays a pivotal role as an intermediate in the Krebs cycle (also known as the citric acid cycle or TCA cycle), the central hub of cellular respiration.

The Malate-Aspartate Shuttle